5-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine

Lipophilic efficiency Physicochemical profiling Lead optimization

Researchers pursuing fragment-based CNS drug discovery often face batch variability with custom-synthesized furan-pyrazoline cores. This compound delivers the 5-(furan-2-yl)-N2-(p-tolyl) substitution pattern pre-assembled at ≥95% purity, eliminating synthesis delays. • Pre-built furan-pyrazoline core enables rapid derivatization for kinase hinge-binding and MAO-A inhibitor exploration (Ki 12.27-31.64 μM reported for class). • MW 239.27, XLogP3 2.7 - ideal fragment-like properties with balanced lipophilic efficiency superior to heavier halogenated analogs. • Powder, room-temperature storage; certified vendor supply ensures lot-to-lot consistency for reliable screening data.

Molecular Formula C14H13N3O
Molecular Weight 239.278
CAS No. 1333887-79-8
Cat. No. B2630349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine
CAS1333887-79-8
Molecular FormulaC14H13N3O
Molecular Weight239.278
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)N
InChIInChI=1S/C14H13N3O/c1-10-4-6-11(7-5-10)17-14(15)9-12(16-17)13-3-2-8-18-13/h2-9H,15H2,1H3
InChIKeyZUJVCSQGMKJHRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine: Chemical Identity and Structural Classification


5-(Furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine (CAS 1333887‑79‑8) is a heterocyclic small molecule belonging to the 2,3‑dihydro‑1H‑pyrazol‑3‑imine class. It features a pyrazoline core substituted at the 5‑position with a furan‑2‑yl ring and at the N2‑position with a 4‑methylphenyl (p‑tolyl) group [1]. The compound is supplied as a powder with ≥95% purity and is classified as a versatile small‑molecule scaffold for early‑stage research . Its computed physicochemical properties include a molecular weight of 239.27 g·mol⁻¹, an XLogP3 of 2.7, one hydrogen‑bond donor, and three hydrogen‑bond acceptors [1].

Scaffold design: Furan–pyrazoline core for early-stage medicinal chemistry and fragment-based lead identification.
Selection context: Distinct N2-tolyl and 5-furanyl substitution supports SAR exploration of electronic, hydrogen-bond, and lipophilic vectors.
Procurement format: Research-grade powder from quality-controlled suppliers, suitable for high-throughput screening or synthesis.

Why Generic Pyrazol-3-imine Scaffolds Cannot Substitute This Compound


The 2,3‑dihydro‑1H‑pyrazol‑3‑imine core is present in numerous screening compounds, but the specific substitution pattern of 5‑(furan‑2‑yl) and N2‑(4‑methylphenyl) imparts a unique combination of electron‑rich heteroaromatic character, hydrogen‑bonding capacity, and lipophilicity that cannot be replicated by close analogs with different aryl or heteroaryl appendages [1]. Even subtle changes—such as replacing furan with thiophene or substituting the p‑tolyl group with a halophenyl ring—alter the molecule’s dipole moment, metabolic soft spots, and target‑binding profile, making direct interchange scientifically unsound without explicit comparative data [1].

Furan–thiophene/aryl swap may alter metabolic and electronic profile
Replacing furan with thiophene or phenyl can shift electron richness and metabolic soft spots; class-level data indicate activity loss in related hybrids.
N2‑tolyl substitution defines hydrogen‑bond donor count and lipophilicity
Unsubstituted or halogenated N2‑aryl analogs exhibit different H‑bond donor/acceptor ratios and logP, which may change binding and solubility profiles.
Generic pyrazol‑3‑imine scaffolds lack the specific furanyl‑tolyl pattern
Even minor variations in the substitution pattern can alter dipole moment and target‑binding behavior; direct interchange is not supported without experimental SAR data.

Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Lipophilic Efficiency from Furanyl–Tolyl Substitution

The target compound exhibits a computed XLogP3 of 2.7 (MW 239.27 g·mol⁻¹), whereas the commonly available analog 2‑(4‑bromophenyl)‑4,5‑dimethyl‑2,3‑dihydro‑1H‑pyrazol‑3‑imine (CAS 1955547‑51‑9) has a significantly higher molecular weight (266.14 g·mol⁻¹) and, based on the presence of a bromine atom, a predicted XLogP3 > 3.0 [1]. This translates to a lower lipophilic efficiency for the bromophenyl analog, assuming similar potency. The furanyl‑tolyl substitution therefore offers a more ligand‑efficient starting point for medicinal chemistry programs where controlling lipophilicity is critical [1].

Lipophilic Efficiency
Head-to-head
Target: MW=239.27, XLogP3=2.7
Comparator: MW=266.14, XLogP3 >3.0
ΔMW = 26.87, ΔlogP ≥ 0.3
May support ligand-efficient lead optimization over heavier halogenated analogs
Computed values; experimental logP verification recommended
Lipophilic efficiency Physicochemical profiling Lead optimization

Distinct Hydrogen-Bond Donor/Acceptor Profile

The target compound presents one hydrogen‑bond donor (the imine NH) and three hydrogen‑bond acceptors (pyrazoline N, furan O, and imine N). In contrast, 5‑(furan‑2‑yl)‑1H‑pyrazol‑3‑amine (CAS 96799‑02‑9), which lacks the N2‑tolyl substituent, has two donors and three acceptors [1][2]. This difference modulates the compound’s capacity to form directed hydrogen bonds with biological targets. The single donor in the target compound limits the desolvation penalty while retaining sufficient acceptor functionality for key interactions [1].

H-Bond Profile
Head-to-head
Target: HBD=1, HBA=3
Comparator: HBD=2, HBA=3
ΔHBD = −1
May align with CNS drug-likeness criteria and reduced desolvation penalty
Based on structure; experimental H-bonding assessment needed
Hydrogen bonding Molecular recognition Target engagement

Furan Ring Imparts Distinct Metabolic and Synthetic Reactivity

The furan‑2‑yl substituent at the 5‑position is more electron‑rich and metabolically labile than the corresponding thiophene or phenyl analogs. In a series of furan‑based pyrazoline hybrids screened for anticancer activity, the furan moiety was essential for antiproliferative effects, and its replacement with thiophene abolished activity [1]. While this data originates from structurally related pyrazoline‑chalcone hybrids (not a direct head‑to‑head comparison with the exact target compound), it supports the class‑level inference that the furan ring is a critical pharmacophoric element that cannot be arbitrarily substituted without loss of function [1].

Furan Pharmacophore
Class-level
Furan-containing pyrazoline hybrids active in antiproliferative assays (MCF-7, MDA-MB-231); thiophene/phenyl analogs inactive
Furan ring may be critical for target engagement in certain SAR programs
Class-level inference from pyrazoline-chalcone hybrids; direct validation required
Metabolic stability Synthetic tractability Bioisostere evaluation

Commercial Availability with Validated Purity and Physical Form

The compound is stocked by Sigma‑Aldrich (product ENAH5802EFB3) and CymitQuimica (Ref. 3D‑IDC88779) with a certified purity of ≥95% and is supplied as a powder stored at room temperature . In contrast, many structurally similar pyrazol‑3‑imines are only available through custom synthesis or from non‑ISO‑certified vendors, introducing variability in purity, residual solvents, and salt form that can confound biological assay results .

Supply Quality
Specification review
Stocked by Sigma-Aldrich and CymitQuimica; ≥95% purity powder, RT storage. Custom-synthesized comparators often lack verified purity.
Reduces screening variability with QC-controlled batch
Vendor-supplied data; request lot-specific COA for reproducibility
Compound acquisition Quality control High-throughput screening

Recommended Application Scenarios Based on Differentiation Evidence


Fragment-Based Lead Discovery with Lipophilicity-Controlled Scaffold

With a molecular weight of 239.27 g·mol⁻¹ and an XLogP3 of 2.7, this compound lies within fragment‑like property space. Its furan‑tolyl substitution offers a balanced lipophilic efficiency that is superior to heavier halogenated analogs such as 2‑(4‑bromophenyl)‑4,5‑dimethyl‑2,3‑dihydro‑1H‑pyrazol‑3‑imine (MW 266.14, XLogP3 > 3.0) [1]. It can serve as a core scaffold for fragment growing or merging strategies targeting enzymes with aromatic binding pockets.

Kinase or COX-2 Inhibitor Programs Exploiting the Furan Pharmacophore

Furan‑containing pyrazoline hybrids have demonstrated antiproliferative activity in cancer cell lines (MCF‑7, MDA‑MB‑231) and COX‑2 inhibition, whereas thiophene or phenyl replacements were inactive [1]. This compound provides the furan‑pyrazoline core pre‑assembled, enabling rapid derivatization to explore kinase hinge‑binding or COX‑2 active‑site interactions.

High-Throughput Screening with Quality-Controlled Building Blocks

The compound is available from Sigma‑Aldrich and CymitQuimica with ≥95% purity, powder form, and room‑temperature storage [1]. This contrasts with custom‑synthesized analogs that may suffer from batch‑to‑batch variability. Procurement from certified vendors ensures lot‑to‑lot consistency, enabling reliable screening data generation and hit validation.

CNS Drug Discovery Targeting Monoamine Oxidase A

Class‑level evidence indicates that 2,3‑dihydro‑1H‑pyrazol‑3‑imine derivatives can inhibit MAO‑A with Ki values in the low micromolar range (12.27–31.64 μM) [1]. The single hydrogen‑bond donor and moderate lipophilicity of this specific compound align with CNS drug‑like property guidelines, making it a suitable starting point for MAO‑A inhibitor optimization.

Application
Selection Property
Validation Focus
Fragment-Based Lead Discovery
Lipophilic efficiency context
MW and logP control assessment
Kinase/COX-2 Inhibitor SAR
Furan pharmacophore context
Target engagement and selectivity profiling
High-Throughput Screening
Quality-controlled supply
Batch-to-batch consistency verification
MAO-A Target Engagement Studies
H-Bond donor/acceptor profile
MAO-A inhibition endpoint review
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